![molecular formula C20H19NO2S B281204 N-[1,1'-biphenyl]-4-yl-2,4-dimethylbenzenesulfonamide](/img/structure/B281204.png)
N-[1,1'-biphenyl]-4-yl-2,4-dimethylbenzenesulfonamide
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Overview
Description
N-[1,1'-biphenyl]-4-yl-2,4-dimethylbenzenesulfonamide, commonly known as BPS, is a sulfonamide compound that is widely used in scientific research. It is a derivative of bisphenol A, which is used in the production of polycarbonate plastics and epoxy resins. BPS is a popular alternative to bisphenol A, which has been found to have negative effects on human health and the environment.
Mechanism of Action
BPS is believed to act as an endocrine disruptor, similar to bisphenol A. It binds to estrogen receptors and disrupts the normal hormonal balance in the body. BPS has also been found to affect the thyroid gland and alter the expression of genes involved in the regulation of metabolism.
Biochemical and Physiological Effects:
BPS has been found to have a number of biochemical and physiological effects. It has been shown to affect the growth and development of various organisms, including fish, amphibians, and mammals. BPS has also been found to affect the reproductive system, causing changes in hormone levels and fertility.
Advantages and Limitations for Lab Experiments
BPS has several advantages over bisphenol A in laboratory experiments. It has a higher solubility in water, which makes it easier to work with in aqueous solutions. BPS is also less toxic than bisphenol A, which makes it safer to handle. However, BPS has some limitations in laboratory experiments. It has a lower binding affinity for estrogen receptors than bisphenol A, which can make it less effective in certain assays.
Future Directions
There are several future directions for research on BPS. One area of interest is the long-term effects of BPS exposure on human health. Another area of research is the development of new methods for the synthesis of BPS and other sulfonamide compounds. Additionally, further research is needed to understand the mechanisms of action of BPS and its effects on various biological systems.
Synthesis Methods
BPS can be synthesized by the reaction of 4-bromo-2,4-dimethylbenzenesulfonyl chloride with 1,1'-biphenyl-4-amine in the presence of a base. The reaction yields BPS as a white solid with a melting point of 191-193°C.
Scientific Research Applications
BPS is widely used in scientific research as a substitute for bisphenol A. It is used in various fields such as pharmacology, toxicology, and environmental science. BPS is used to study the effects of endocrine disruptors on human health and the environment. It is also used to investigate the mechanisms of action of various drugs and chemicals.
properties
Molecular Formula |
C20H19NO2S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2,4-dimethyl-N-(4-phenylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C20H19NO2S/c1-15-8-13-20(16(2)14-15)24(22,23)21-19-11-9-18(10-12-19)17-6-4-3-5-7-17/h3-14,21H,1-2H3 |
InChI Key |
FUNUJGOIJYHWQP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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